2,3,4-Trihydroxyacetophenone
2,3,4-Trihydroxyacetophenone
Brand Name:
Vulcanchem
CAS No.:
528-21-2
VCID:
VC0154301
InChI:
InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3
SMILES:
CC(=O)C1=C(C(=C(C=C1)O)O)O
Molecular Formula:
C8H8O4
Molecular Weight:
168.15 g/mol
2,3,4-Trihydroxyacetophenone
CAS No.: 528-21-2
Reference Standards
VCID: VC0154301
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
CAS No. | 528-21-2 |
---|---|
Product Name | 2,3,4-Trihydroxyacetophenone |
Molecular Formula | C8H8O4 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 1-(2,3,4-trihydroxyphenyl)ethanone |
Standard InChI | InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 |
Standard InChIKey | XIROXSOOOAZHLL-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C(=C(C=C1)O)O)O |
Canonical SMILES | CC(=O)C1=C(C(=C(C=C1)O)O)O |
Melting Point | 173.0 °C |
Solubility | 0.01 M |
Synonyms | 1-(2,3,4-Trihydroxyphenyl)-ethanone; 2’,3’,4’-Trihydroxy-acetophenone; Gallacetophenone; 1-(2,3,4-Trihydroxyphenyl)ethanone; 2’,3’,4’-Trihydroxyacetophenone; 4-Acetylpyrogallol; Alizarin Yellow C; Alizarine Yellow C; C.I. 57000; NSC 66553 |
PubChem Compound | 10706 |
Last Modified | Nov 11 2021 |
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